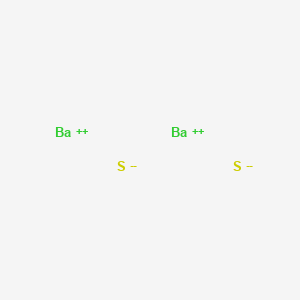

Dibarium(2+) disulfanediide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El sulfuro de bario es un compuesto inorgánico con la fórmula química BaS. Es un sólido blanco que se produce a gran escala y sirve como precursor de varios otros compuestos de bario, incluido el carbonato de bario y el pigmento litopón . El sulfuro de bario es conocido por sus propiedades ópticas y electrónicas únicas, lo que lo hace valioso en diversas aplicaciones industriales .

Métodos De Preparación

El sulfuro de bario se puede sintetizar a través de varios métodos. Un método común implica la reducción carbo-térmica del sulfato de bario (BaSO₄) utilizando carbono como agente reductor. Esta reacción se lleva a cabo típicamente a altas temperaturas (alrededor de 1,200 °C) y produce sulfuro de bario y dióxido de carbono como subproductos . La reacción se puede representar de la siguiente manera: [ \text{BaSO}4 + 4\text{C} \rightarrow \text{BaS} + 4\text{CO} ]

Otro método implica la reacción del carbonato de bario (BaCO₃) con sulfuro de hidrógeno (H₂S) para producir sulfuro de bario, agua y dióxido de carbono {_svg_4}: [ \text{BaCO}3 + \text{H}_2\text{S} \rightarrow \text{BaS} + \text{H}_2\text{O} + \text{CO}_2 ]

Análisis De Reacciones Químicas

El sulfuro de bario experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Algunas reacciones comunes incluyen:

-

Oxidación: : El sulfuro de bario se puede oxidar a sulfato de bario (BaSO₄) cuando se expone al oxígeno u otros agentes oxidantes {_svg_5}: [ \text{BaS} + 2\text{O}2 \rightarrow \text{BaSO}_4 ]

-

Reacción con ácidos: : El sulfuro de bario reacciona con ácidos para producir gas sulfuro de hidrógeno (H₂S) y la sal de bario correspondiente {_svg_6}: [ \text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}2 + \text{H}_2\text{S} ]

-

Sustitución: : El sulfuro de bario puede reaccionar con sulfato de sodio (Na₂SO₄) para formar sulfato de bario y sulfuro de sodio (Na₂S) {_svg_7}: [ \text{BaS} + \text{Na}2\text{SO}_4 \rightarrow \text{BaSO}_4 + \text{Na}_2\text{S} ]

Aplicaciones Científicas De Investigación

El sulfuro de bario tiene una amplia gama de aplicaciones de investigación científica debido a sus propiedades únicas

Optoelectrónica: El sulfuro de bario se utiliza en la producción de películas delgadas para dispositivos optoelectrónicos, como sensores y células fotovoltaicas.

Pinturas luminiscentes: Se utiliza como precursor en la producción de pinturas y pigmentos luminiscentes.

Retardantes de llama: Se utiliza como aditivo en los retardantes de llama para mejorar su efectividad.

Mecanismo De Acción

El mecanismo de acción del sulfuro de bario involucra su capacidad para experimentar varias reacciones químicas, como la oxidación y la sustitución, para formar diferentes compuestos de bario. Estas reacciones se ven facilitadas por la estructura electrónica única del sulfuro de bario, que le permite interactuar con varios reactivos y condiciones {_svg_8}. Los objetivos moleculares y las vías involucradas en estas reacciones dependen de la aplicación específica y los reactivos utilizados.

Comparación Con Compuestos Similares

El sulfuro de bario se puede comparar con otros compuestos similares, como el óxido de bario (BaO), el carbonato de bario (BaCO₃) y el sulfato de bario (BaSO₄). Cada uno de estos compuestos tiene propiedades y aplicaciones únicas:

Óxido de bario (BaO): El óxido de bario se utiliza en la producción de vidrio y cerámica y como precursor de otros compuestos de bario.

Carbonato de bario (BaCO₃): El carbonato de bario se utiliza en la industria cerámica y como precursor del sulfuro de bario.

Sulfato de bario (BaSO₄): El sulfato de bario se utiliza como agente de contraste en imágenes médicas y como material de relleno en plásticos y cauchos.

El sulfuro de bario es único en su capacidad para servir como precursor de varios compuestos de bario y sus aplicaciones en optoelectrónica y pinturas luminiscentes .

Propiedades

Fórmula molecular |

Ba2S2 |

|---|---|

Peso molecular |

338.8 g/mol |

Nombre IUPAC |

barium(2+);disulfide |

InChI |

InChI=1S/2Ba.2S/q2*+2;2*-2 |

Clave InChI |

NGYJQVSUURXWGF-UHFFFAOYSA-N |

SMILES canónico |

[S-2].[S-2].[Ba+2].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350757.png)

![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)

![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)

![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)

![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)